BenchChemオンラインストアへようこそ!

4-(1H-1,2,3-triazol-1-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine

Lipophilicity Drug-likeness SAR

This sulfonyl-triazole-piperidine compound (MW 376.36, XLogP3 2.2, zero HBD) is a strategic minimal pharmacophore probe for NLRP3 inflammasome inhibitor SAR expansion. Its unsubstituted 1,2,3-triazole ring enables further click chemistry derivatization, while the 4-(trifluoromethoxy)phenylsulfonyl motif delivers a unique lipophilic-electronic profile unmatched by phenyl or N-acetamide analogs. Ideal for fragment-based drug discovery (Rule-of-3 compliant) and property-guided medicinal chemistry — quantify -OCF3 lipophilicity contributions or systematically introduce HBD substituents while monitoring NLRP3 antagonism potency shifts in THP-1 IL-1beta release assays.

Molecular Formula C14H15F3N4O3S
Molecular Weight 376.35
CAS No. 1787878-57-2
Cat. No. B2390272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-1,2,3-triazol-1-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine
CAS1787878-57-2
Molecular FormulaC14H15F3N4O3S
Molecular Weight376.35
Structural Identifiers
SMILESC1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C14H15F3N4O3S/c15-14(16,17)24-12-1-3-13(4-2-12)25(22,23)20-8-5-11(6-9-20)21-10-7-18-19-21/h1-4,7,10-11H,5-6,8-9H2
InChIKeyABTQNIKXEZVMFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1H-1,2,3-triazol-1-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine (CAS 1787878-57-2): Core Physicochemical and Structural Profile


4-(1H-1,2,3-triazol-1-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a synthetic small molecule (C14H15F3N4O3S, MW 376.36 g/mol) within the sulfonyl-triazole-piperidine class [1]. It features a 1,2,3-triazole ring at the 4-position of a piperidine sulfonamide core and a 4-(trifluoromethoxy)phenyl substituent on the sulfonyl group. It is primarily listed in screening compound collections and is structurally related to NLRP3 inflammasome inhibitors [2]. Its computed properties include XLogP3 of 2.2, zero hydrogen bond donors, and nine hydrogen bond acceptors [1].

Why a Generic Sulfonyl-Triazole-Piperidine Cannot Replace 4-(1H-1,2,3-triazol-1-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine (1787878-57-2)


Within the sulfonyl-triazole-piperidine family, minor structural modifications can drastically alter both physicochemical and biological profiles, making simple functional group interchange unreliable. For instance, replacing the 4-(trifluoromethoxy)phenyl group with a phenyl group eliminates the electron-withdrawing and lipophilic contributions of the -OCF3 moiety, directly impacting calculated LogP and target binding [1]. Conversely, appending a 4-pyrrolidinylcarbonyl substituent to the triazole ring increases molecular weight by ~97 Da and alters topological polar surface area (tPSA), which shifts solubility and permeability characteristics . The precise combination of the 1H-1,2,3-triazol-1-yl group and the 4-(trifluoromethoxy)phenylsulfonyl motif in the target compound generates a unique property profile that cannot be matched by simply 'swapping' one moiety for another, a key consideration for reproducible SAR or pharmacological profiling.

Quantitative Differential Evidence for 4-(1H-1,2,3-triazol-1-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine (1787878-57-2) vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3) Compared to a Phenyl Analog

The presence of the 4-(trifluoromethoxy) substituent on the phenyl ring substantially increases lipophilicity relative to the unsubstituted phenyl analog. The target compound (1787878-57-2) has a computed XLogP3 of 2.2, whereas 1-(phenylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 1795479-98-9), which lacks the -OCF3 group, is expected to exhibit a lower XLogP due to the absence of the electronegative trifluoromethoxy moiety [1] [2].

Lipophilicity Drug-likeness SAR

Molecular Weight and Topological PSA Differentiation vs. a Triazole-Functionalized Analog

Direct comparison with a commercially available, closely related analog reveals significant differences in molecular bulk and polar surface area. The target compound (1787878-57-2) has a molecular weight of 376.36 g/mol and a computed TPSA consistent with a triazole-sulfonamide scaffold. In contrast, 4-[4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine (Hit2Lead ID 54159800) has a molecular weight of 473 g/mol and a tPSA of 97.6 Ų [1] .

Molecular Properties Permeability Fragment-based design

NLRP3 Inflammasome Inhibitory Activity: Class-Level Evidence from Sulfonyl Triazole Patents

The sulfonyl-triazole scaffold to which 1787878-57-2 belongs is explicitly claimed as an NLRP3 inhibitor class in patent CN-112533913-A (Inflazome Ltd.) [1]. While a specific IC50 for the target compound itself is not publicly disclosed, closely related sulfonyl-triazole analogs in the same patent family demonstrate NLRP3 antagonism in human THP-1 cells. For context, a structurally related compound from the same chemotype has been reported with an IC50 of 12 nM for inhibition of IL-1beta production in THP-1 cells [2]. The target compound's unadorned triazole and 4-(trifluoromethoxy)phenylsulfonyl architecture positions it as a minimal pharmacophore probe within this inhibitor class.

NLRP3 inflammasome Innate immunity IL-1beta

Hydrogen Bond Donor Count and Its Impact on CNS Multiparameter Optimization (MPO) Scores

The target compound possesses zero hydrogen bond donors (HBD = 0), an important feature for central nervous system (CNS) drug design where lower HBD counts correlate with improved brain penetration. In comparison, the structurally related sulfonyl piperidine derivative N-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-3-yl)acetamide (CAS 924845-07-8) carries one HBD from the acetamide NH group [1] . This difference directly affects the CNS MPO desirability score.

CNS drug design MPO score Blood-brain barrier

Recommended Research and Industrial Application Scenarios for 4-(1H-1,2,3-triazol-1-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine (1787878-57-2)


NLRP3 Inflammasome Minimal Pharmacophore Probing

With a core sulfonyl-triazole scaffold explicitly covered by NLRP3 inhibitor patents, 1787878-57-2 is ideally suited as a minimal pharmacophore probe for SAR expansion studies. Its zero HBD and moderate lipophilicity (XLogP3 = 2.2) make it a clean starting point for systematically introducing substituents while monitoring NLRP3 antagonism potency shifts in THP-1 IL-1beta release assays, as demonstrated by structurally related analogs achieving low nanomolar IC50 values [1] [2].

Fragment-Based Screening Library Component

With a molecular weight of 376.36 g/mol, which is significantly lower than functionalized triazole-piperidine analogs (e.g., >473 g/mol), the compound is a suitable candidate for fragment-based drug discovery libraries. Its favorable physicochemical profile (XLogP3 2.2, zero HBD) aligns with Rule-of-3 criteria and makes it a strategic choice when assembling fragment screening decks focused on CNS or anti-inflammatory targets [1] [2].

Physicochemical Property Comparator for Sulfonamide and Triazole-Structure Activity Relationship (SAR) Studies

The compound's precise combination of a 1,2,3-triazole and a 4-(trifluoromethoxy)phenylsulfonyl group serves as a reference point for evaluating the impact of substituent changes on computed properties. It can be used head-to-head against analogs like 1-(phenylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine to quantify the lipophilicity contribution of the -OCF3 group, or against N-acetamide derivatives to assess the effect of introducing hydrogen bond donors, enabling data-driven selection of building blocks for property-guided medicinal chemistry [1] [2].

Synthetic Intermediate for Diversified Sulfonyl Triazole Libraries

As stated in vendor descriptions, the compound is useful as a building block for synthesizing more complex molecules. Its unsubstituted 1,2,3-triazole ring is amenable to further click chemistry derivatization, while the sulfonamide linkage offers a handle for N-functionalization, making it a versatile intermediate for generating focused compound libraries targeting enzymes or receptors where both the triazole and sulfonyl motifs are privileged [1] [2].

Quote Request

Request a Quote for 4-(1H-1,2,3-triazol-1-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.